Usp7-IN-12 was identified through a screening process aimed at discovering novel inhibitors of USP7. This screening utilized biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, to evaluate the interaction between the compound and the USP7 protein. The classification of Usp7-IN-12 falls under small molecule inhibitors, specifically designed to interfere with the enzymatic activity of deubiquitinating enzymes, which are critical in maintaining cellular homeostasis and regulating protein degradation pathways.
The synthesis of Usp7-IN-12 involves several key steps, typically starting from commercially available precursors. The synthetic pathway includes:
Usp7-IN-12 features a unique molecular structure that allows it to effectively bind to the active site of USP7. The structural analysis reveals:
The molecular formula, molecular weight, and specific three-dimensional conformation can be determined through computational modeling techniques such as molecular docking studies, which predict how Usp7-IN-12 interacts with the USP7 enzyme.
Usp7-IN-12 primarily acts by inhibiting the deubiquitinating activity of USP7. The mechanism involves:
The inhibition can be quantified using kinetic assays that measure changes in substrate ubiquitination levels in the presence of Usp7-IN-12 compared to controls without the inhibitor.
The mechanism by which Usp7-IN-12 exerts its effects involves several steps:
Data supporting this mechanism can be derived from biochemical assays measuring ubiquitin levels on known substrates in cells treated with Usp7-IN-12.
Usp7-IN-12 exhibits distinct physical and chemical properties:
These properties are essential for formulating the compound into a usable drug form for therapeutic applications.
Usp7-IN-12 has potential applications in various scientific fields:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9